2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate
Overview
Description
2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate is a chemical compound with the molecular formula C11H9Cl3N2O3S and a molecular weight of 355.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate typically involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonic acid with 2,4,6-trichlorophenol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a catalyst like thionyl chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new halogen atoms or other functional groups.
Scientific Research Applications
2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and analytical chemistry.
Biology: : Employed in proteomics research to study protein interactions and functions.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and analgesic activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate is unique in its structure and properties compared to similar compounds. Some similar compounds include:
2,4,6-Trichlorophenol: : Similar in the presence of the trichlorophenyl group but lacks the imidazole and sulfonate moieties.
1,2-Dimethyl-1H-imidazole-4-sulfonic acid: : Similar in the imidazole and sulfonate components but lacks the trichlorophenyl group.
The presence of both the trichlorophenyl group and the imidazole-sulfonate moiety gives this compound its distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 1,2-dimethylimidazole-4-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O3S/c1-6-15-10(5-16(6)2)20(17,18)19-11-8(13)3-7(12)4-9(11)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPFADAEPXCGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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